![molecular formula C23H19F3N4O2 B2880280 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide CAS No. 1260919-31-0](/img/structure/B2880280.png)
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
A novel compound, identified through NMR study, focused on the synthesis of a complex derivative involving the 1,3,4-oxadiazole moiety, showcasing the methodological advancements in creating compounds with potentially significant biological activities. The synthesis process involved multiple steps, starting from specific precursors to the final compound, with its structure confirmed through elemental analysis, IR, and NMR techniques (Li Ying-jun, 2012).
Potential Biological Activities
Research on novel 2-pyrone derivatives, including crystal structures and computational studies, highlights the importance of structural analysis in understanding the interactions within biological systems. This study showcases the synthesis of new compounds and their characterization by X-ray diffraction, coupled with theoretical parameters through density functional theory (DFT) (J. Sebhaoui et al., 2020). Furthermore, the interaction of such compounds within biological systems, such as Tyrosine-protein kinase JAK2, was explored using molecular docking and dynamics simulation studies, indicating potential therapeutic applications.
Another study on dihydropyrrolone conjugates focused on the synthesis and evaluation of a library of compounds for their in vitro microbial activity. This research not only emphasized the synthetic process but also explored the antimicrobial, antifungal, and antimycobacterial potentials of the synthesized compounds, highlighting their drug-likeness properties through in-silico ADME prediction (K. Pandya et al., 2019).
特性
IUPAC Name |
2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c1-15-7-9-17(10-8-15)21-28-22(32-29-21)19-6-3-11-30(19)14-20(31)27-13-16-4-2-5-18(12-16)23(24,25)26/h2-12H,13-14H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJJGRYBYGRAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
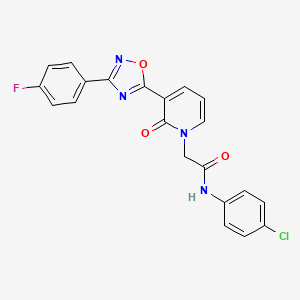
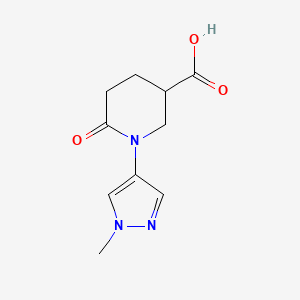
![N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2880201.png)
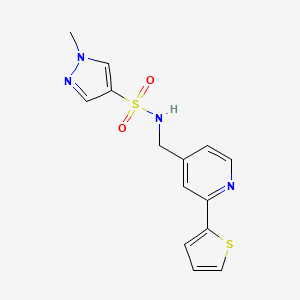
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)
![2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2880210.png)
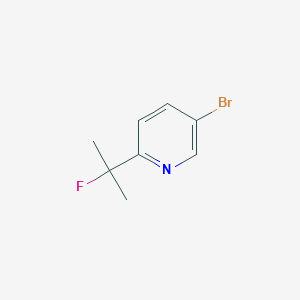
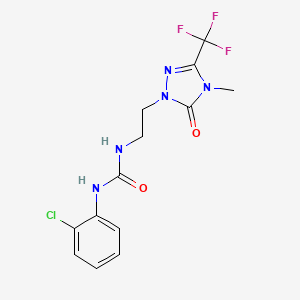
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2880214.png)
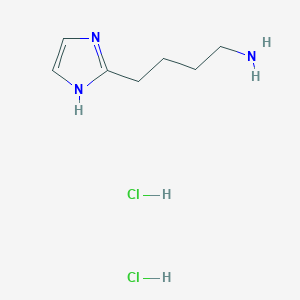


![2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide](/img/no-structure.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)
